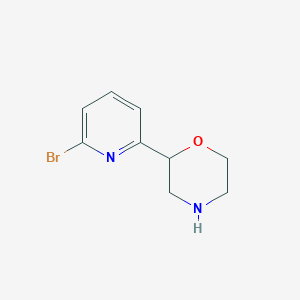

2-(6-Bromopyridin-2-yl)morpholine

Description

2-(6-Bromopyridin-2-yl)morpholine, with the chemical formula C₉H₁₁BrN₂O, is a substituted pyridine (B92270) derivative featuring a bromine atom at the 6-position and a morpholine (B109124) ring at the 2-position. This unique structural arrangement imparts a set of chemical properties that make it a valuable intermediate and building block in various synthetic endeavors. The presence of both an electron-withdrawing pyridine ring, further activated by a bromine atom, and an electron-donating morpholine moiety creates a molecule with diverse reactivity and potential for functionalization.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 4-(6-Bromopyridin-2-yl)morpholine |

| CAS Number | 332134-60-8 |

| Molecular Formula | C₉H₁₁BrN₂O |

| Molecular Weight | 243.10 g/mol |

| Boiling Point | 372.2°C |

| Melting Point | 178.9°C |

| Density | 1.499 g/cm³ |

This data is compiled from aggregated sources.

Halogenated pyridines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.gov The carbon-halogen bond serves as a versatile handle for a wide array of chemical transformations. nih.gov Within this class, this compound holds particular significance due to the reactivity imparted by the bromine atom. This bromine atom is susceptible to displacement through nucleophilic aromatic substitution (SNAr) reactions and can participate in various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

The electronic nature of the pyridine ring, which is inherently electron-deficient, facilitates these transformations. This reactivity allows for the introduction of a wide range of substituents at the 6-position, enabling the synthesis of diverse molecular libraries for screening and development in various applications. The selective functionalization of polyhalogenated pyridines is a key strategy for rapid chemical diversification. acs.org The presence of the morpholine group also influences the reactivity and properties of the molecule, contributing to its stability and solubility.

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point in drug discovery. nih.govjchemrev.com The morpholine ring is widely recognized as a privileged structure in medicinal chemistry. nih.govnih.govresearchgate.net Its inclusion in a molecule can improve physicochemical properties, metabolic stability, and pharmacokinetic profiles. nih.govnih.gov The morpholine moiety is a versatile synthetic building block that can be readily introduced into molecules. nih.govresearchgate.net

When combined with the bromopyridine core, this compound becomes a privileged scaffold for the synthesis of a variety of heterocyclic compounds with potential biological activity. nih.govjchemrev.com The morpholine ring can engage in crucial molecular interactions with biological targets, while the bromopyridine unit provides a reactive site for further molecular elaboration and diversification. jchemrev.come3s-conferences.org This combination has been exploited to create molecules with a range of pharmacological activities. e3s-conferences.orgresearchgate.net

The primary research domain for this compound is medicinal chemistry, where it serves as a key intermediate for the synthesis of complex molecules with potential therapeutic applications. Notably, it has been investigated in the context of kinase inhibition for cancer therapy. Research has shown that derivatives of this compound can act as multikinase inhibitors, targeting enzymes such as CDK4, CDK6, and others involved in tumorigenesis.

In the realm of materials science, the versatility of the bromopyridine scaffold suggests potential applications in the development of novel organic materials. e3s-conferences.org The ability to undergo coupling reactions allows for its incorporation into larger polymeric or supramolecular structures.

The principal synthetic methodology for preparing this compound involves the nucleophilic aromatic substitution of 2,6-dibromopyridine (B144722) with morpholine. This reaction is typically carried out in the presence of a base in a polar aprotic solvent. Subsequent functionalization of the bromine atom is commonly achieved through palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-bromopyridin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-9-3-1-2-7(12-9)8-6-11-4-5-13-8/h1-3,8,11H,4-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHFXVNRCWUGHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis of the 2-(6-Bromopyridin-2-yl)morpholine Core

The construction of the this compound scaffold requires a multi-step approach that carefully assembles the two heterocyclic rings and introduces the bromine substituent with precise control.

The morpholine (B109124) ring is a prevalent feature in many biologically active compounds. nih.gove3s-conferences.org Its synthesis is a well-established area of organic chemistry, with several methods applicable to the creation of the 2-(pyridin-2-yl)morpholine framework. nih.govresearchgate.net

A common and conceptually straightforward approach begins with a 1,2-amino alcohol precursor. chemrxiv.org For the synthesis of a 2-substituted morpholine, this typically involves the annulation of a 2-amino alcohol. One traditional two-step method involves the reaction of a pyridinyl-substituted amino alcohol with chloroacetyl chloride to form an amide, which then undergoes intramolecular cyclization. This is followed by the reduction of the resulting morpholinone using powerful reducing agents like boron or aluminum hydrides. chemrxiv.org

More contemporary and "green" methodologies seek to avoid harsh reagents and improve atom economy. chemrxiv.org One such method utilizes ethylene sulfate as a dielectrophile in a reaction with a suitable pyridinyl amino alcohol. chemrxiv.orgchemrxiv.org This approach can lead to the selective monoalkylation of the amine, followed by an intramolecular cyclization to form the morpholine ring under basic conditions, often providing a more direct and efficient route. chemrxiv.org

Achieving the regioselective bromination of a pyridine (B92270) ring at the 6-position, particularly when a substituent is already present at the 2-position, is a synthetic challenge. The low reactivity of the pyridine ring towards electrophilic substitution requires activation. researchgate.net

One of the most effective strategies involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, directing electrophilic substitutions to the 2- and 4-positions. researchgate.netacs.org A subsequent halogenation reaction can introduce a bromine atom at the 2-position. acs.orgtcichemicals.com While this is useful for 2-halopyridines, obtaining a 6-bromo-2-substituted pyridine often requires a different tactic.

A more direct route starts with a symmetrically substituted precursor like 2,6-dibromopyridine (B144722). researchgate.net A selective mono-substitution reaction, for instance, a nucleophilic aromatic substitution with an amine, can be achieved. Copper-catalyzed C-N bond-forming reactions have been shown to provide excellent control, yielding 6-substituted 2-bromopyridine (B144113) compounds. researchgate.net Alternatively, high-temperature and high-pressure reactions in a pressure tube have been successfully employed to react 2,6-dibromopyridine with primary amines like methylamine to yield 2-bromo-6-methylaminopyridine. georgiasouthern.edugeorgiasouthern.edu This strategy allows for the introduction of a side chain at the 6-position while retaining the bromine atom at the 2-position, or vice-versa, which can then be elaborated to form the morpholine ring.

One common pathway involves building the morpholine ring onto a pre-functionalized pyridine. For example, starting from 2-bromo-6-chloropyridine, one could first perform a nucleophilic substitution at the 6-position with a precursor that contains the nitrogen and a portion of the morpholine backbone, such as ethanolamine. The subsequent cyclization would then form the morpholine ring.

Another strategy involves coupling a pre-formed morpholine ring with a suitable pyridine derivative. For instance, a Buchwald-Hartwig amination could be used to couple morpholine with 2,6-dibromopyridine. This reaction, catalyzed by palladium complexes with specialized ligands, is highly efficient for forming C-N bonds. rsc.org Careful control of the reaction conditions would be necessary to achieve mono-amination and yield the desired this compound.

Functionalization and Derivatization Strategies of the Core Structure

The bromine atom on the this compound core serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse libraries of compounds. researchgate.net Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. researchgate.netnih.govnih.gov

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are characterized by their mild conditions, high functional group tolerance, and broad applicability. For a substrate like this compound, the electron-deficient nature of the pyridine ring and the presence of the bromo substituent make it an excellent candidate for such transformations.

The Suzuki-Miyaura reaction is one of the most widely used palladium-catalyzed cross-coupling reactions for forming C(sp²)–C(sp²) bonds. nih.govnih.gov It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.netscispace.com

The this compound scaffold is an ideal electrophilic partner for Suzuki-Miyaura coupling. The reaction allows for the introduction of a vast array of aryl and heteroaryl substituents at the 6-position of the pyridine ring. This versatility is crucial for structure-activity relationship (SAR) studies in drug discovery, where modifying this position can significantly impact biological activity. mdpi.com

The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precatalyst, along with a phosphine ligand. nih.gov The choice of ligand, base, and solvent is critical for achieving high yields and can depend on the electronic properties of the coupling partners. mdpi.commdpi.com For instance, electron-rich boronic acids may require different conditions than electron-poor ones to achieve optimal results. scispace.com The reaction is tolerant of a wide range of functional groups, making it possible to couple complex and sensitive molecules. nih.gov

Below is a representative table of Suzuki-Miyaura coupling reactions performed on 6-bromo-2-substituted pyridine derivatives, illustrating the scope and typical conditions for this transformation.

| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Good |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 85 | High |

| 3 | Thiophen-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | 100 | Excellent |

| 4 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | Good |

| 5 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 95 | Moderate-Good |

This table presents generalized conditions and expected outcomes for the Suzuki-Miyaura coupling on 6-bromo-2-substituted pyridine systems based on established literature precedents. scispace.commdpi.comnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Ullmann-type Coupling for Carbon-Heteroatom Bond Formation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds. organic-chemistry.orgnih.gov While traditional Ullmann reactions often require harsh conditions, modern variations have been developed that proceed under milder conditions with the use of ligands. nih.gov

In the context of this compound, Ullmann-type couplings can be employed to introduce various nucleophiles at the C6 position of the pyridine ring. For instance, the reaction with amines or N-heterocycles, in the presence of a copper catalyst and a suitable ligand, can yield N-arylated products. A study on the CuCl-catalyzed Ullmann-type C-N cross-coupling of carbazoles with 2-bromopyridine derivatives demonstrated the feasibility of such transformations. nih.gov Similarly, coupling with phenols or thiols can lead to the formation of diaryl ethers and thioethers, respectively.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| This compound | Amine/N-Heterocycle | Copper salt (e.g., CuI, CuCl) / Ligand | 6-Amino-substituted pyridine derivative | nih.gov |

| This compound | Phenol/Thiol | Copper salt / Ligand | 6-Aryloxy/Arylthio-substituted pyridine derivative | organic-chemistry.orgnih.gov |

Other Cross-Coupling Methodologies (e.g., Negishi, Stille)

Beyond Ullmann couplings, other palladium-catalyzed cross-coupling reactions such as the Negishi and Stille reactions are powerful tools for modifying the this compound scaffold. wikipedia.orgwikipedia.org

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The versatility of the Negishi coupling allows for the formation of C-C bonds with a wide range of carbon nucleophiles, including alkyl, alkenyl, and aryl zinc reagents. researchgate.net For this compound, this methodology can be used to introduce various substituents at the C6 position. The reaction generally exhibits high functional group tolerance. wikipedia.org

Stille Coupling: The Stille reaction utilizes an organotin reagent as the nucleophilic partner in a palladium-catalyzed cross-coupling with an organic halide. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability and ease of handling of many organostannane reagents. wikipedia.org This reaction can be applied to this compound to introduce diverse groups, including those that might be sensitive to the conditions of other coupling methods. However, a significant drawback is the toxicity of the tin byproducts. wikipedia.orgorganic-chemistry.org

| Coupling Reaction | Nucleophilic Partner | Catalyst | Key Features | Potential Products from this compound |

| Negishi | Organozinc (R-ZnX) | Palladium or Nickel complex | High functional group tolerance, versatile C-C bond formation. wikipedia.orgresearchgate.net | 6-Alkyl/Alkenyl/Aryl-substituted pyridine derivatives. |

| Stille | Organostannane (R-SnR'3) | Palladium complex | Stable organotin reagents, mild reaction conditions. wikipedia.orgorganic-chemistry.org | 6-Alkyl/Alkenyl/Aryl-substituted pyridine derivatives. |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Aromatic rings, like the pyridine ring in this compound, are generally electron-rich and thus not highly susceptible to nucleophilic attack. However, the presence of the electronegative nitrogen atom in the pyridine ring deactivates it towards electrophilic attack and activates it towards nucleophilic attack, especially at the ortho and para positions. wikipedia.orgyoutube.com

In the case of this compound, the bromine atom at the C6 position can be displaced by strong nucleophiles. The reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups on the ring can further activate it towards SNAr. chemistrysteps.com

Common nucleophiles used in SNAr reactions with halopyridines include alkoxides, thiolates, and amines. For example, reaction with sodium methoxide would yield the corresponding 6-methoxy derivative.

| Nucleophile | Reagent Example | Product |

| Alkoxide | Sodium Methoxide (NaOCH3) | 2-(6-Methoxypyridin-2-yl)morpholine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(6-(Phenylthio)pyridin-2-yl)morpholine |

| Amine | Ammonia (NH3) or primary/secondary amines | 6-Amino-2-(morpholin-2-yl)pyridine derivatives |

C-H Functionalization and Activation Approaches

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom-economical and efficient way to introduce new functional groups compared to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org For this compound, C-H activation can potentially occur at several positions on the pyridine ring.

Transition metal-catalyzed C-H activation, often directed by a coordinating group, allows for regioselective functionalization. mdpi.com While the morpholine nitrogen itself is not typically a directing group for C-H activation on the pyridine ring, other functional groups could be introduced to direct the reaction to a specific C-H bond. Alternatively, undirected C-H functionalization methods, though often less selective, can also be employed. For instance, radical-based Minisci-type reactions are known to be effective for the alkylation of electron-deficient heterocycles like pyridine. nih.gov

Alkylation and Acylation of the Morpholine Nitrogen

The secondary amine of the morpholine ring in this compound is a nucleophilic center that can readily undergo alkylation and acylation reactions. wikipedia.org These transformations are fundamental for modifying the properties of the molecule and for building more complex structures.

Alkylation: The nitrogen atom can be alkylated using various alkylating agents such as alkyl halides or sulfates in the presence of a base. The choice of base is important to deprotonate the morpholine nitrogen without promoting side reactions.

Acylation: Acylation of the morpholine nitrogen can be achieved using acylating agents like acyl chlorides or anhydrides. This reaction typically proceeds smoothly, often in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the acid byproduct.

These reactions provide a straightforward route to a diverse range of N-substituted derivatives of this compound.

| Reaction Type | Reagent | General Product Structure |

| Alkylation | Alkyl halide (R-X) | N-Alkyl-2-(6-Bromopyridin-2-yl)morpholine |

| Acylation | Acyl chloride (R-COCl) | N-Acyl-2-(6-Bromopyridin-2-yl)morpholine |

Halogen-Dance and Other Rearrangement Reactions

The halogen-dance reaction is a base-catalyzed isomerization where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This rearrangement typically proceeds through a series of deprotonation and reprotonation steps, often involving aryne or hetaryne intermediates. rsc.org

For bromopyridines, treatment with a strong base like lithium diisopropylamide (LDA) can induce a halogen dance. clockss.org In the case of this compound, it is conceivable that under specific basic conditions, the bromine atom could migrate to an adjacent position on the pyridine ring, leading to a regioisomeric product. The thermodynamic stability of the potential intermediates and products would be the driving force for such a rearrangement. wikipedia.org This reaction can be a powerful tool for accessing substituted pyridines that are not easily accessible through direct synthesis.

Mechanistic Investigations of Reactions Involving 2 6 Bromopyridin 2 Yl Morpholine

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of 2-(6-bromopyridin-2-yl)morpholine are diverse and highly dependent on the reaction conditions and the nature of the co-reactants. In metal-catalyzed cross-coupling reactions, the initial step typically involves the oxidative addition of the aryl bromide to a low-valent metal center. For instance, in a palladium-catalyzed reaction, a Pd(0) species would insert into the C-Br bond to form a Pd(II) intermediate.

In ruthenium-catalyzed transformations leading to 2-pyridones, a plausible pathway involves the initial coordination of the ruthenium(II) catalyst to the 2-bromopyridine (B144113) derivative. mdpi.com This is followed by a nucleophilic aromatic substitution of the bromine atom by a carbonate, forming an intermediate. mdpi.com Subsequent addition of pivalate (B1233124) to the carbonate carbon leads to the formation of the pyridone and elimination of an intermediate species. mdpi.com

Another example is the metallaphotoredox-mediated decarboxylative cross-coupling of α-oxy morpholine (B109124) carboxylic acids with (hetero)aryl halides, which provides a route to complex morpholines. nih.gov This reaction proceeds through a radical pathway initiated by a photoredox catalyst, which facilitates the decarboxylation of the carboxylic acid to generate a radical intermediate. This radical then participates in a cross-coupling reaction with the aryl halide, mediated by a nickel catalyst. nih.govorganic-chemistry.org

Role of the Pyridine (B92270) Nitrogen in Directing Reactivity

The nitrogen atom in the pyridine ring of this compound plays a pivotal role in directing the molecule's reactivity. Due to its electronegativity, the nitrogen atom decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and less reactive towards electrophilic substitution. uoanbar.edu.iq This deactivating effect is a result of the -I (inductive) effect of the nitrogen. uoanbar.edu.iq

In acidic media, the pyridine nitrogen can be protonated, forming a pyridinium (B92312) ion. This further deactivates the ring towards electrophilic attack due to the positive charge on the nitrogen. uoanbar.edu.iq Conversely, the electron-withdrawing nature of the nitrogen atom stabilizes the intermediate carbanions formed during nucleophilic substitution, making the 2- and 4-positions particularly susceptible to such attacks. uoanbar.edu.iq The lone pair of electrons on the nitrogen atom in its sp2 hybridized orbital is available for coordination with metal catalysts, which is a crucial step in many metal-mediated reactions. uoanbar.edu.iq

Influence of the Bromine Substituent on Reaction Selectivity and Rate

The bromine atom at the 6-position of the pyridine ring is a key functional group that significantly influences the selectivity and rate of reactions involving this compound. As a good leaving group, the bromine atom is readily displaced in nucleophilic aromatic substitution and cross-coupling reactions.

Studies on the polybromination of aromatic compounds have shown that the position of bromine substituents can direct further substitution patterns due to steric and electronic effects. cardiff.ac.uk In the context of this compound, the bromine at the 6-position, adjacent to the nitrogen, can sterically hinder reactions at that site while electronically activating the other positions of the ring towards certain reagents.

Stereochemical Aspects of Transformations

The morpholine ring in this compound introduces a stereocenter at the 2-position, making the molecule chiral. Transformations involving this compound can, therefore, have significant stereochemical implications. The stereochemistry of the products is often controlled by the reaction mechanism and the nature of the reagents and catalysts used.

For instance, in reductions of related cyclic systems, the stereochemical outcome can be influenced by factors such as the solvent and the presence of coordinating groups that can direct the approach of the reducing agent. researchgate.net While specific studies on the stereochemical control in reactions of this compound are not extensively detailed in the provided search results, general principles of stereocontrolled synthesis would apply. The pre-existing stereocenter can influence the diastereoselectivity of reactions at other sites in the molecule.

Catalytic Cycle Analysis in Metal-Mediated Processes

Metal-mediated reactions involving this compound typically proceed through well-defined catalytic cycles. A common example is the palladium-catalyzed cross-coupling reaction.

Table 1: Generalized Catalytic Cycle for a Palladium-Catalyzed Cross-Coupling Reaction

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst oxidatively adds to the C-Br bond of this compound to form a Pd(II) complex. |

| Transmetalation | A nucleophilic coupling partner (e.g., an organometallic reagent) transfers its organic group to the Pd(II) complex, displacing the bromide ion. |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst. |

In dual nickel/photoredox catalysis, the catalytic cycle is more complex, involving both a nickel catalytic cycle and a photoredox cycle. nih.govorganic-chemistry.org

Table 2: Simplified Dual Nickel/Photoredox Catalytic Cycle

| Cycle | Step | Description |

| Photoredox Cycle | 1. Excitation | The photoredox catalyst is excited by visible light. |

| 2. Single Electron Transfer (SET) | The excited photocatalyst reduces the carboxylic acid, leading to decarboxylation and formation of a radical. | |

| Nickel Cycle | 1. Oxidative Addition | A Ni(0) species undergoes oxidative addition with this compound to form a Ni(II) complex. |

| 2. Radical Capture | The Ni(II) complex reacts with the radical generated from the photoredox cycle. | |

| 3. Reductive Elimination | The coupled product is eliminated from the nickel center, regenerating a Ni(I) species which is then reduced back to Ni(0) by the photocatalyst to complete the cycle. |

These catalytic cycles highlight the intricate interplay of different species and reaction steps that enable the efficient transformation of this compound into more complex and valuable molecules.

Advanced Spectroscopic and Crystallographic Analysis for Structural Elucidation and Supramolecular Interactions

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regioisomeric Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-(6-Bromopyridin-2-yl)morpholine in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for assigning the stereochemistry and confirming the specific arrangement of atoms (regioisomerism).

While specific NMR data for this compound is not extensively detailed in the public domain, typical chemical shifts can be predicted based on analogous structures. For instance, the protons of the morpholine (B109124) ring are expected to appear in the aliphatic region of the ¹H NMR spectrum, likely between δ 3.7 and 3.8 ppm, while the pyridine (B92270) ring protons would resonate in the aromatic region, anticipated between δ 7.2 and 8.0 ppm.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proton/Carbon Correlations

Two-dimensional (2D) NMR techniques are instrumental in mapping the intricate network of covalent bonds within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would be used to establish the connectivity between adjacent protons on the pyridine ring and within the morpholine ring. A cross-peak between two proton signals in a COSY spectrum indicates that they are J-coupled, typically through two or three bonds. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals directly with the carbon atoms to which they are attached (¹JCH coupling). sdsu.eduyoutube.com This is a powerful method for assigning carbon resonances. Each proton signal in the ¹H NMR spectrum will show a correlation to a specific carbon signal in the ¹³C NMR spectrum, simplifying the assignment of the carbon skeleton. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For example, it could show a correlation between the protons on the carbon adjacent to the nitrogen in the morpholine ring and the carbon atom of the pyridine ring to which the morpholine is attached.

These 2D NMR methods, when used in combination, provide a detailed and unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of this compound. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-Br stretching vibration, C-N stretching vibrations of the pyridine and morpholine rings, C-O-C stretching of the morpholine ether linkage, and various C-H bending and stretching modes of the aromatic and aliphatic portions of the molecule. For comparison, studies on neutral monohydrated morpholine have identified characteristic vibrational spectra for its chair conformers. researchgate.net

Raman Spectroscopy : Raman spectroscopy can provide complementary information, particularly for non-polar bonds and symmetric vibrations. spectroscopyonline.com It is also highly sensitive to the crystalline form of a compound, making it a valuable tool for studying polymorphism. spectroscopyonline.com Differences in the Raman spectra can be used to differentiate between different crystal packing arrangements. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

For this compound, the pyridine ring constitutes a chromophore. The presence of the bromine atom and the morpholine group as substituents will influence the energy of the electronic transitions. A study on a related rollover iridium(III) complex containing a 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine ligand reported a dominant π–π* absorption band at 350 nm. rsc.org While this is a more complex system, it suggests the region where electronic transitions in the bromopyridinyl moiety might occur.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination of Derivatives

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy.

For derivatives of this compound, HRMS would be essential to confirm their elemental composition. For example, in the synthesis of new compounds derived from this scaffold, HRMS provides definitive proof that the desired chemical transformation has occurred. researchgate.net For instance, the molecular formula of 4-(6-bromopyridine-2-carbonyl)morpholine (B1526363) is C₁₀H₁₁BrN₂O₂. uni.lu HRMS can also be used to analyze fragments of the molecule, providing further structural information.

Single-Crystal X-ray Diffraction for Solid-State Structure and Conformation Analysis

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The molecular structure of this compound, featuring a bromopyridine ring and a morpholine substituent, suggests the potential for a variety of non-covalent interactions that are crucial in dictating its supramolecular assembly. These interactions include hydrogen bonding, halogen bonding, and π-π stacking.

Hydrogen Bonding: The morpholine ring in this compound contains a secondary amine (N-H) group, which can act as a hydrogen bond donor. The oxygen atom within the morpholine ring and the nitrogen atom of the pyridine ring can both serve as hydrogen bond acceptors. This allows for the formation of robust intermolecular hydrogen bonds, which are known to be significant in the crystal packing of morpholine derivatives. For instance, in related structures, N-H···O and N-H···N hydrogen bonds are common motifs that can lead to the formation of chains or dimeric structures.

Halogen Bonding: The bromine atom on the pyridine ring is a potential halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (σ-hole) and interacts with a nucleophile, such as a nitrogen or oxygen atom. In the solid state of this compound, the bromine atom could form halogen bonds with the nitrogen or oxygen atoms of neighboring molecules. Studies on other brominated heterocyclic compounds have demonstrated the importance of C-Br···N and C-Br···O interactions in directing crystal packing. researchgate.netju.edu.jonih.gov

π-π Stacking: The electron-deficient pyridine ring can participate in π-π stacking interactions. These interactions are common in aromatic compounds and contribute to the stabilization of crystal structures. In the case of this compound, face-to-face or offset π-π stacking of the pyridine rings could lead to the formation of columnar structures. The presence of the bromine substituent can influence the nature of these interactions, potentially leading to halogen-π interactions as well. Research on pyridine-containing compounds has shown that π-π stacking can lead to the formation of one-dimensional ladder-like or step-like chains. researchgate.netrsc.orgresearchgate.net

| Interaction Type | Potential Donor | Potential Acceptor | Expected Significance |

| Hydrogen Bonding | Morpholine N-H | Morpholine O, Pyridine N | High |

| Halogen Bonding | Pyridine C-Br | Morpholine O, Pyridine N | Moderate to High |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Moderate |

Investigation of Crystal Packing Motifs and Supramolecular Architectures

The interplay of the aforementioned intermolecular interactions is expected to give rise to distinct crystal packing motifs and supramolecular architectures for this compound.

Based on the functional groups, several predictable motifs can be hypothesized:

Hydrogen-Bonded Chains or Dimers: The N-H···O or N-H···N hydrogen bonds could link molecules into one-dimensional chains. Alternatively, centrosymmetric dimers could form through a pair of these hydrogen bonds.

Halogen-Bonded Networks: The directionality of halogen bonds could lead to the formation of two- or three-dimensional networks. For example, a combination of hydrogen and halogen bonding could create a robust supramolecular framework. In related brominated compounds, halogen bonds have been shown to be key in the formation of specific motifs. researchgate.netju.edu.jo

Stacked Columnar Structures: The π-π stacking of the pyridine rings could result in the formation of columns. These columns would then be arranged in the crystal lattice, with their relative positioning influenced by the other intermolecular forces.

Polymorphism and Solid-State Chemistry Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple sites for intermolecular interactions, such as this compound.

Characterization of Crystalline Forms

While no specific polymorphs of this compound have been reported, it is highly probable that different crystalline forms could be obtained under various crystallization conditions (e.g., different solvents, temperatures, or rates of cooling). The characterization of these potential polymorphs would rely on a combination of analytical techniques:

Single-Crystal and Powder X-ray Diffraction (SCXRD/PXRD): These are the definitive methods for identifying and characterizing different polymorphs. Each crystalline form will have a unique unit cell and crystal lattice, resulting in a distinct diffraction pattern.

Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) can be used to identify different polymorphs by their distinct melting points and enthalpies of fusion. Thermogravimetric Analysis (TGA) would provide information on the thermal stability of each form.

Vibrational Spectroscopy (FT-IR, Raman): The different intermolecular interactions and molecular conformations in polymorphs will result in subtle but measurable shifts in the vibrational frequencies of the functional groups.

Solid-State NMR (ssNMR): This technique is sensitive to the local environment of the nuclei and can distinguish between different polymorphic forms.

Influence of Polymorphism on Material Properties relevant to synthesis and stability

The existence of polymorphism in this compound would have significant implications for its material properties, which are critical for its synthesis, purification, and storage.

Solubility and Dissolution Rate: Different polymorphs can have different lattice energies, which in turn affects their solubility. A less stable, metastable polymorph will generally be more soluble than a more stable form. This is a critical factor in pharmaceutical applications and for purification via recrystallization.

Stability: Polymorphs can have different chemical and physical stabilities. A metastable form may convert to a more stable form over time, which can be influenced by factors such as temperature and humidity. Understanding the relative stability of different polymorphs is crucial for ensuring the long-term integrity of the material.

Melting Point: As mentioned, each polymorph will have a distinct melting point. This is a fundamental physical property used for characterization and can affect processing conditions.

Mechanical Properties: The arrangement of molecules in the crystal lattice affects the mechanical properties of the solid, such as its hardness and tabletability, which is particularly relevant in the pharmaceutical industry.

| Property | Influence of Polymorphism | Relevance |

| Solubility | Different polymorphs exhibit different solubilities. | Affects bioavailability, purification, and formulation. |

| Stability | Polymorphs have different thermodynamic stabilities. | Crucial for shelf-life, storage conditions, and preventing form conversion. |

| Melting Point | Each polymorph has a unique melting point. | Important for characterization and processing. |

| Bioavailability | Can be significantly different between polymorphs. | Key consideration in drug development. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometric Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For 2-(6-Bromopyridin-2-yl)morpholine, DFT calculations would begin with a geometry optimization. This process determines the lowest energy arrangement of the atoms, providing a stable three-dimensional structure. A common approach would involve using a functional like B3LYP in conjunction with a basis set such as 6-311G(d,p) to achieve a reliable geometry.

Once the optimized geometry is obtained, the electronic properties can be scrutinized. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine (B109124) ring and the bromine atom, while the LUMO would likely be distributed across the electron-deficient pyridine (B92270) ring.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, would reveal the regions most susceptible to electrophilic and nucleophilic attack. In this molecule, the nitrogen atom of the pyridine ring would exhibit a negative potential (a site for electrophilic attack), whereas the hydrogen atoms and the region around the bromine atom would show positive potential.

DFT calculations are also a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra.

IR Frequencies: The vibrational frequencies corresponding to infrared (IR) spectroscopy can also be computed. These calculated frequencies help in assigning the various vibrational modes of the molecule, such as the C-H stretches, C-N stretches of the morpholine and pyridine rings, and the characteristic C-Br stretch. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is invaluable for mapping out the pathways of chemical reactions. For this compound, one could investigate its participation in reactions such as Suzuki or Buchwald-Hartwig couplings, where the C-Br bond is typically reactive. Transition state calculations would be employed to identify the high-energy structures that connect reactants to products. By locating the transition state and calculating its energy, the activation energy for the reaction can be determined, providing insight into the reaction kinetics. The intrinsic reaction coordinate (IRC) would then be calculated to confirm that the identified transition state correctly links the reactants and products.

Conformational Analysis and Energy Landscapes

The morpholine ring in this compound is not planar and can adopt several conformations, most notably chair and boat forms. A conformational analysis would systematically explore the potential energy surface of the molecule to identify the most stable conformers. This is typically done by rotating the rotatable bonds, such as the bond connecting the pyridine and morpholine rings, and calculating the energy at each step. The results would be plotted on an energy landscape, revealing the global minimum energy conformer and the energy barriers to interconversion between different conformers. It is anticipated that a chair conformation of the morpholine ring would be the most stable.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. An MD simulation would solve Newton's equations of motion for the atoms of this compound, often in the presence of explicit solvent molecules like water or dimethyl sulfoxide (B87167) (DMSO). This allows for the study of its dynamic conformational changes, interactions with the solvent, and the calculation of properties like the radial distribution function to understand the solvation shell structure. MD simulations are crucial for understanding how the solvent environment influences the molecule's conformation and reactivity.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Reactivity and Synthetic Accessibility

Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the properties and reactivity of molecules based on their structural features. For a series of related bromopyridine derivatives, a QSPR model could be developed to predict properties like synthetic accessibility or reactivity in a particular class of reactions. Molecular descriptors, which are numerical representations of the molecule's structure (e.g., topological indices, quantum chemical parameters), would be calculated for each compound. A statistical model, such as multiple linear regression or a machine learning algorithm, would then be trained to correlate these descriptors with the property of interest. Such a model could then be used to predict the synthetic accessibility of novel, yet-to-be-synthesized derivatives.

Applications in Advanced Chemical Synthesis and Functional Materials Design

As a Versatile Building Block for Complex Heterocyclic Scaffolds

The inherent reactivity of the bromo-pyridine core makes 2-(6-Bromopyridin-2-yl)morpholine an important intermediate in organic synthesis for the construction of elaborate heterocyclic systems. The presence of the bromine atom facilitates numerous cross-coupling reactions, enabling the strategic extension and elaboration of the molecular framework.

While direct, published syntheses of fused and bridged ring systems starting from this compound are specific to proprietary research, the compound's structure is ideally suited for such transformations. The bromo-substituent is a key functional group for intramolecular cyclization reactions that lead to these complex topographies. Methodologies like intramolecular Heck reactions, Buchwald-Hartwig aminations, and other transition-metal-catalyzed processes can be envisioned to forge new rings onto the pyridine (B92270) core. nih.gov

For instance, by first functionalizing the morpholine (B109124) nitrogen with a suitable tether containing a terminal alkene or alkyne, a subsequent intramolecular Heck reaction could be employed to construct a fused or bridged ring. This deconstructive "cut-and-sew" strategy, utilizing C-C bond activation, represents a modern approach to building such complex scaffolds. nih.gov Similarly, tandem reactions, such as a Michael addition followed by an intramolecular cyclization, are powerful methods for creating fused pyridone structures from appropriate precursors. organic-chemistry.org The synthesis of fused-ring systems via ortho-quinone methide intermediates also highlights a relevant strategy, although it involves different starting materials. rsc.org The general principle involves creating a reactive intermediate that undergoes a regioselective cycloaddition to yield the fused product. rsc.org

The this compound scaffold is a powerful platform for assembling molecules containing multiple heterocyclic units. The carbon-bromine bond is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools for linking different aromatic and heterocyclic rings.

Key reactions for this purpose include the Suzuki coupling with heterocyclic boronic acids, the Stille coupling with organostannanes, and the Sonogashira coupling with terminal alkynes, which can themselves be precursors to other heterocycles. These reactions allow for the precise and controlled addition of other heterocyclic moieties, such as pyrazoles, imidazoles, thiazoles, or other pyridines, to the core structure. A related compound, 3,4-bis(6-bromopyridin-3-yl)-1,2,5-thiadiazole, exemplifies the creation of a complex multi-heterocyclic system where bromo-pyridine units are attached to a central thiadiazole ring. researchgate.net This demonstrates the utility of bromo-pyridines as building blocks in creating larger, electronically interesting molecular systems.

The following table summarizes potential cross-coupling reactions for extending the heterocyclic system of this compound.

| Reaction Type | Coupling Partner Example | Resulting Linkage | Potential Product Class |

| Suzuki Coupling | Pyrazole-4-boronic acid | Pyridine-Pyrazole | Bi-heterocyclic system |

| Stille Coupling | 2-(Tributylstannyl)thiazole | Pyridine-Thiazole | Bi-heterocyclic system |

| Buchwald-Hartwig Amination | Indole | Pyridine-Indole (N-C bond) | Arylamine-linked heterocycle |

| Sonogashira Coupling | Ethynyl-thiophene | Pyridine-alkyne-thiophene | Alkyne-bridged di-heterocycle |

| Heck Coupling | 2-Vinylquinoline | Pyridine-alkene-quinoline | Ethenyl-linked di-heterocycle |

In Coordination Chemistry and Ligand Design for Metal Complexes

The pyridine and morpholine components of this compound contain nitrogen and oxygen atoms with lone pairs of electrons, making them excellent donor sites for coordinating with metal ions. This has led to significant interest in using this compound and its derivatives as ligands in coordination chemistry.

The parent compound, this compound, can itself act as a ligand. However, its true versatility lies in its use as a precursor to more complex ligand systems. The bromine atom can be substituted via nucleophilic substitution or cross-coupling reactions to introduce additional coordinating groups, thereby increasing the denticity of the ligand. For example, reaction with another nitrogen-containing heterocycle can create a bidentate or tridentate ligand capable of forming stable chelate rings with a metal center. georgiasouthern.edu

Schiff base condensation is another powerful method; if the morpholine ring were replaced by or modified to include a primary amine, condensation with aldehydes or ketones would yield versatile Schiff base ligands. nih.govresearchgate.netjchemlett.com These ligands and their metal complexes are typically characterized by a suite of analytical techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction to definitively determine their solid-state structures. nih.govmdpi.com

Ligands derived from the this compound framework can exhibit a variety of coordination modes. In its simplest form, the molecule could coordinate in a monodentate fashion through the pyridine nitrogen. More commonly, it serves as a scaffold for bidentate (N,N' or N,O) or tridentate ligands. mdpi.com For example, a ligand synthesized from this precursor might coordinate to a metal ion using the pyridine nitrogen and a newly introduced donor atom, forming a stable five- or six-membered chelate ring. rsc.org

The choice of metal ion and the specific ligand structure dictate the resulting coordination geometry of the complex. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. mdpi.comrsc.org For instance, a ligand derived from dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate, a related N-heterocyclic system, was shown to coordinate in a bidentate fashion to copper(II) and silver(I) ions. rsc.org The study of these complexes provides insight into how the ligand framework influences the electronic properties and reactivity of the metal center.

The table below details plausible metal complexes based on ligands derived from the title compound, drawing analogies from similar reported structures.

| Metal Ion | Potential Ligand Type | Expected Coordination Mode | Possible Geometry | Characterization Methods |

| Copper(II) | Bidentate (N,N') | Chelating | Square Planar / Distorted Octahedral | UV-Vis, FT-IR, X-ray Diffraction rsc.org |

| Silver(I) | Bidentate (N,N') | Chelating | Linear / Tetrahedral | NMR, X-ray Diffraction rsc.org |

| Zinc(II) | Tridentate (N,N',O) | Chelating | Tetrahedral / Octahedral | FT-IR, NMR, Elemental Analysis mdpi.com |

| Nickel(II) | Tridentate (N,N',O) | Chelating | Octahedral | Magnetic Susceptibility, UV-Vis jchemlett.commdpi.com |

| Palladium(II) | Bidentate (N,N') | Chelating | Square Planar | NMR, X-ray Diffraction |

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal nodes linked by organic ligands. nih.govijeast.com The tunable nature of this compound makes it an attractive candidate for incorporation into these extended structures. mdpi.comresearchgate.net

The compound can be used in two primary ways. First, the pyridine-morpholine unit can act as the coordinating part of a linker molecule. The bromine atom can be synthetically converted into a carboxylate or other functional group capable of bridging between metal centers. For example, conversion of the bromine to a carboxylic acid would create a pyridine-dicarboxylic acid type linker, a very common motif in MOF chemistry. Second, the intact molecule can be incorporated into a framework, with the bromine atom available for post-synthetic modification, allowing for the tuning of the MOF's properties after its initial construction. The use of pyridine-based ligands is well-established in the synthesis of CPs with diverse network architectures, including 1D chains, 2D layers, and 3D frameworks. researchgate.netresearchgate.net The specific structure obtained depends on the coordination preferences of the metal ion and the geometry of the organic linker. mdpi.com

Development of Catalytically Active Metal Complexes

The pyridine-nitrogen and morpholine-oxygen/nitrogen atoms of this compound provide potential coordination sites for metal ions, making it a candidate for ligand development in catalysis. The synthesis of metal complexes using substituted pyridine ligands is a well-established strategy for creating catalysts for a variety of chemical transformations. mdpi.comresearchgate.net For instance, Schiff base ligands derived from 2-aminopyridine (B139424) can be complexed with transition metals like Cu(II) to form catalytically active species for reactions such as the Claisen-Schmidt condensation. mdpi.com

While direct catalytic applications of this compound complexes are not extensively documented, research on closely related structures highlights the potential. For example, derivatives like 2-Bromo-6-methylaminopyridine have been synthesized and used to create complex multimetallic structures. georgiasouthern.edugeorgiasouthern.edu These ligands are designed to stabilize extended metal atom chains (EMACs), which are linear chains of metal-metal bonded atoms. georgiasouthern.edu The specific geometry and electronic properties of the ligand are crucial for stabilizing these otherwise weak M-M bonds. georgiasouthern.edugeorgiasouthern.edu The ability of such ligands to support unique metal architectures suggests their potential in developing novel catalysts where multiple metal centers work in concert.

Investigation of Magnetic and Photophysical Properties of Resulting Complexes

The electronic properties of ligands like this compound directly influence the magnetic and photophysical characteristics of their metal complexes. The interaction between the ligand's orbitals and the metal center's d-orbitals dictates the resulting properties, such as photoluminescence and magnetic behavior.

Magnetic Properties: Research into EMACs stabilized by ligands analogous to this compound, such as those formed with paramagnetic metal ions, points toward the creation of materials with unique magnetic properties derived from direct metal-to-metal communication. georgiasouthern.edu The design of the ligand is critical in controlling the distance and interaction between the paramagnetic centers, which in turn governs the magnetic coupling. mdpi.com

Photophysical Properties: The photophysical properties of metal complexes containing the 2-(6-bromo-2-pyridyl) moiety have been a subject of significant interest. A detailed study on complexes of 2-(6-bromo-2-pyridyl)-1H-imidazo[4,5-f] georgiasouthern.edunih.govphenanthroline (bpipH) reveals the profound impact of the metal center and complex nuclearity on luminescence. rsc.org

In one study, both homobimetallic copper(I) and heterobimetallic copper(I)-silver(I) complexes were synthesized using this ligand framework. The resulting complexes exhibited distinct photoluminescent behaviors. Notably, the heteronuclear Cu(I)-Ag(I) complexes displayed significantly enhanced luminescence and dual emission bands compared to their homonuclear counterparts. rsc.org This enhancement is attributed to the creation of new charge transfer states, likely involving ligand-to-ligand, metal-to-ligand, and intervalence charge transfers. rsc.org The presence of different metals within the same complex alters the electronic structure, leading to more efficient emission pathways.

Table 1: Photophysical Properties of Metal Complexes with a 2-(6-bromo-2-pyridyl)-containing Ligand Data sourced from a study on 2-(6-bromo-2-pyridyl)-1H-imidazo[4,5-f] georgiasouthern.edunih.govphenanthroline complexes. rsc.org

| Complex Type | Key Feature | Observed Luminescence | Postulated Origin |

|---|---|---|---|

| Homobinuclear Cu(I)-Cu(I) | Contains two identical metal centers. | Standard phosphorescence. | 3MLCT/3LLCT |

| Heterobinuclear Cu(I)-Ag(I) | Contains two different metal centers. | Enhanced luminescence with dual emission bands. | 3(LL+ML+IL)CT transitions |

Development of Chemical Probes for Research Applications (excluding direct biological activity testing outcomes)

A chemical probe is a small molecule used to study and manipulate a biological system or chemical environment by interacting with a specific target. eubopen.org The this compound scaffold is suitable for developing such probes due to its combination of a metal-coordinating site and a reactive handle (the bromine atom) for further functionalization.

A key application in this area is the development of chemosensors. Research has shown that derivatives incorporating the (6-bromopyridin-2-yl)methylene unit can act as highly selective fluorescent probes. For instance, a rhodamine-based derivative, (E)-2-(((6-bromopyridin-2-yl)methylene)amino)-3′,6′-bis(diethylamino)spiro[isoindoline-1,9′-xanthen]-3-one, was designed for the detection of specific metal ions. researchgate.net This probe demonstrated remarkable selectivity for mercury(II) ions (Hg²⁺) in solution. The interaction with Hg²⁺ induced a structural change in the probe, switching it from a non-fluorescent (OFF) to a highly fluorescent (ON) state. This OFF-ON signaling mechanism allows for the sensitive and selective detection of Hg²⁺ over other environmentally and biologically relevant metal ions. researchgate.net Such molecules serve as valuable research tools for monitoring metal ion contamination or distribution.

Applications in Advanced Material Science

The structural features of this compound make it a versatile precursor for the synthesis of advanced materials with tailored properties.

The morpholine ring is a structural motif that can be incorporated into polymers. Polydepsipeptides (PDPs), which are copolymers of α-hydroxy acids and α-amino acids, can be synthesized via the ring-opening polymerization (ROP) of morpholine-2,5-dione (B184730) derivatives. researchgate.net While the direct use of this compound in polymerization has not been extensively reported, its morpholine core suggests potential as a monomer. The presence of the bromopyridyl group would introduce specific functionalities into the resulting polymer chain, potentially imparting metal-binding capabilities or acting as a site for post-polymerization modification.

The true strength of this compound in materials science lies in its capacity for functionalization. The bromine atom on the pyridine ring is a key functional group that can be readily replaced or modified through various cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the synthesis of a wide array of derivatives with extended π-conjugated systems.

For example, studies on related (2-thienyl)quinazoline systems have shown that functionalization with different aryl and arylethynyl moieties allows for precise tuning of their photophysical properties. researchgate.net By extending the π-conjugation, researchers can shift the absorption and emission wavelengths of the material. Derivatives with electron-donating groups like 4-(diphenylamino)phenyl can produce green light emission, while other substituents result in blue light emission. researchgate.net This principle of tuning optical properties through synthetic modification is directly applicable to this compound, enabling its use as a core structure for developing new organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic materials.

Crystal engineering involves the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. The specific shape and functional groups of this compound and its derivatives allow for the controlled assembly of molecules in the solid state.

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the Suzuki-Miyaura cross-coupling of the bromo-substituent is a well-established transformation for this class of compounds, future research will likely focus on more advanced and unconventional reactivity patterns. mdpi.com The exploration of photoredox catalysis, for instance, opens up new avenues for forming complex chemical bonds under mild conditions. sigmaaldrich.com

Visible-light-mediated photoredox catalysis, often employing ruthenium or iridium complexes, can generate pyridyl radicals from the corresponding bromopyridine. researchgate.netresearchgate.netscispace.com This reactive intermediate can participate in a variety of transformations that are otherwise difficult to achieve. Researchers are exploring its use in hydropyridylation of alkenes and in C(sp³)–C(sp²) cross-coupling reactions to forge new carbon-carbon bonds. researchgate.net This approach could enable the direct functionalization of unactivated C-H bonds, guided by a directing group, to introduce novel substituents onto the molecule. researchgate.net Such single-electron transfer (SET) pathways provide access to open-shell intermediates, broadening the scope of possible modifications to the 2-(6-bromopyridin-2-yl)morpholine core. sigmaaldrich.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery has propelled the integration of flow chemistry and automation. nih.govsyrris.com The synthesis of 2,6-disubstituted pyridines, including derivatives from dibromopyridines, has been successfully demonstrated using flow microreactor systems. rsc.orgrsc.org These systems offer precise control over reaction parameters like temperature and residence time, often obviating the need for cryogenic conditions typically required in batch processes for reactions like Br/Li exchange. rsc.org

Automated flow synthesis platforms are increasingly utilized for generating libraries of biologically relevant compounds. nih.govrsc.orgchemrxiv.org An assembly-line approach, where different reagents are sequentially introduced into a flow reactor, allows for the multistep, multivectorial synthesis of diverse compound libraries. chemrxiv.org This methodology is directly applicable to this compound, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov By coupling automated synthesis with in-line analysis and purification, researchers can significantly accelerate the discovery of novel lead compounds for various therapeutic targets. syrris.comnih.gov

Green Chemistry Approaches for Sustainable Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. Future synthetic routes towards this compound and its derivatives will increasingly incorporate green chemistry principles. nih.gov This includes the use of environmentally benign solvents, microwave-assisted synthesis, and the development of reusable catalysts. nih.govacs.org

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to constructing complex molecules like substituted pyridines in a single step. acs.orgmdpi.com Researchers are developing novel MCRs using green catalysts, such as surface-modified metal-organic frameworks (MOFs) or nanocatalysts, which can be easily separated and recycled. acs.orgresearchgate.net For the synthesis of this compound itself, which typically involves nucleophilic aromatic substitution on 2,6-dibromopyridine (B144722), future work may focus on replacing traditional high-boiling point solvents with greener alternatives or developing catalytic systems that allow the reaction to proceed under milder, more energy-efficient conditions.

Advanced Computational Design of Next-Generation Derivatives and Applications

In silico methods are becoming indispensable for accelerating the design of new molecules with tailored properties. frontiersin.org For a scaffold like this compound, computational tools are crucial for designing next-generation derivatives for specific biological targets. The morpholine (B109124) ring is recognized as a privileged structure in medicinal chemistry, known to impart favorable physicochemical and pharmacokinetic properties. nih.gov

Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations are used to predict how derivatives will interact with biological targets, such as enzymes or receptors. nih.govrsc.orgresearchgate.net For example, studies on morpholine-derived thiazoles have used these methods to design and understand their inhibitory activity against enzymes like carbonic anhydrase. nih.govrsc.orgresearchgate.net Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the bromopyridine ring, providing insights that can guide the synthesis of new analogues with enhanced activity. mdpi.comrsc.orgtjnpr.orgnih.gov This computational-first approach allows for the rational design of molecules, prioritizing those with the highest probability of success and reducing the time and cost associated with trial-and-error synthesis and screening. frontiersin.org

Synergy with Data Science and Machine Learning in Chemical Research

The intersection of data science, machine learning (ML), and chemical research offers powerful new tools for prediction and discovery. acs.org ML algorithms can be trained on reaction data to predict the outcomes of chemical transformations, including yields and selectivity, with increasing accuracy. mdpi.comnih.govresearchgate.net For a versatile building block like this compound, ML models could predict the success of various cross-coupling partners or novel functionalization reactions, saving significant experimental effort. researchgate.netyoutube.com

Furthermore, generative deep learning models can design entirely new molecules. researchgate.netarxiv.org By training these models on vast datasets of known molecules and their properties, they can generate novel structures optimized for specific functions. nih.govresearchgate.net For instance, a generative model could be biased to produce derivatives of this compound with predicted high activity against a particular drug target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov This synergy between automated synthesis, high-throughput screening, and predictive ML models is set to revolutionize the way chemical research is conducted, enabling the rapid exploration of chemical space and the accelerated discovery of new functional molecules.

Q & A

Q. What strategies validate the compound’s stability under photocatalytic or oxidative conditions?

- Methodological Answer : Accelerated aging studies under UV light (300–400 nm) or H₂O₂ exposure monitor degradation via LC-MS. Radical trapping experiments (TEMPO) identify degradation pathways. Stability-indicating methods (e.g., UPLC-PDA) quantify degradation products, with validation per ICH Q2(R1) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.